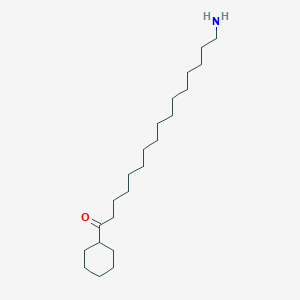

N-Cyclohexanecarbonylpentadecylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Cyclohexanecarbonylpentadecylamine, also known as N-pentadecyl-cyclohexanecarboxamide, is a ketone . It is an inhibitor of N-Acylethanolamine hydrolyzing acid amidase (NAAA) with an IC50 of 4.5 μM . This compound can be used in the research of inflammation and pain .

Synthesis Analysis

The synthesis of this compound has been described in various scientific papers . The compound has been shown to inhibit the acid amidase from rat lung with an IC50 of 4.5 microM, without inhibiting FAAH at concentrations up to 100 microM . The inhibition was reversible and non-competitive .

Molecular Structure Analysis

The molecular formula of this compound is C22H43NO . The compound has a molecular weight of 337.6 g/mol .

Chemical Reactions Analysis

This compound is known to inhibit the acid amidase from rat lung with an IC50 of 4.5 microM, without inhibiting FAAH at concentrations up to 100 microM . The inhibition was reversible and non-competitive . This compound also inhibited the acid amidase in intact alveolar macrophages .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 337.6 g/mol . The compound has a XLogP3-AA of 7.5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 16 . The exact mass of the compound is 337.334464995 g/mol . The compound has a topological polar surface area of 43.1 Ų . The heavy atom count is 24 .

Aplicaciones Científicas De Investigación

N-Cyclohexanecarbonylpentadecylamine is identified as a selective inhibitor for an acid amidase that hydrolyzes N-acylethanolamines, distinguishing it from fatty acid amide hydrolase. This makes it a useful tool in physiological studies and for differentiating between these enzymes in various tissues and cells (Tsuboi et al., 2004).

In the field of analytical toxicology, arylcyclohexylamines, which are structurally related to this compound, have been studied for their psychoactive properties. These substances, often marketed as "research chemicals," have been analyzed using various chromatography and spectroscopy techniques, contributing to our understanding of new psychoactive substances (De Paoli et al., 2013).

Studies have also focused on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, which includes compounds structurally similar to this compound. These are key in the identification of new substances of abuse and understanding their chemical properties (Wallach et al., 2016).

In the context of chemical bonding, the addition of n-propylamine, a compound related to this compound, has been studied for enhancing silanization processes. This research contributes to our understanding of interfacial bonding and stability in chemical compounds (Chen & Brauer, 1982).

Mecanismo De Acción

- Acid amidase is an enzyme responsible for hydrolyzing N-acylethanolamines, including bioactive compounds like anandamide (N-arachidonoylethanolamine) .

- Unlike fatty acid amide hydrolase (FAAH), which operates at alkaline pH, this acid amidase specifically functions under acidic conditions .

- This inhibition affects downstream signaling pathways involving N-acylethanolamines, which play roles in inflammation and pain .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

Direcciones Futuras

Propiedades

IUPAC Name |

16-amino-1-cyclohexylhexadecan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO/c23-20-16-11-9-7-5-3-1-2-4-6-8-10-15-19-22(24)21-17-13-12-14-18-21/h21H,1-20,23H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVGWQDLAVSRHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCCCCCCCCCCCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700528 |

Source

|

| Record name | 16-Amino-1-cyclohexylhexadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

702638-84-4 |

Source

|

| Record name | 16-Amino-1-cyclohexylhexadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes N-Cyclohexanecarbonylpentadecylamine a useful tool in studying N-acylethanolamine metabolism?

A1: this compound acts as a selective inhibitor of the acid amidase responsible for degrading N-acylethanolamines like Anandamide. [] This selectivity is crucial because it allows researchers to differentiate the activity of this acid amidase from Fatty Acid Amide Hydrolase (FAAH), another enzyme involved in N-acylethanolamine hydrolysis but with an alkaline pH optimum. [] By using this compound, researchers can specifically inhibit the acid amidase pathway, enabling a clearer understanding of each enzyme's individual contribution to N-acylethanolamine metabolism in various tissues and cells. []

Q2: How does this compound inhibit the acid amidase?

A2: The research indicates that this compound inhibits the acid amidase in a reversible and non-competitive manner. [] This suggests that it doesn't compete with the substrate (N-acylethanolamines) for the active site. Instead, it likely binds to an allosteric site on the enzyme, altering the enzyme's conformation and hindering its catalytic activity. [] Further studies are needed to fully elucidate the exact binding mechanism and the specific interactions between this compound and the acid amidase.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B565555.png)